molecular formula C18H33N5O7 B054720 Eglin c (60-63) CAS No. 122299-14-3

Eglin c (60-63)

Cat. No.: B054720
CAS No.: 122299-14-3
M. Wt: 431.5 g/mol
InChI Key: KAMOTFUFDACEHJ-ZZEGJQGJSA-N
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Description

Eglin c (60-63) is a truncated peptide derived from the full-length Eglin c protein, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis. The peptide corresponds to residues 60–63 of the native Eglin c sequence (Thr-Asn-Val-Val) and is often chemically modified, such as in its methyl ester form (Eglin c (60-63)-methyl ester, E-PP-1085), to enhance stability or bioavailability . Eglin c exhibits broad inhibitory activity against proteases such as human leukocyte elastase, cathepsin G, α-chymotrypsin, and subtilisin-like enzymes, with inhibition constants (Ki) in the nanomolar range . Its small size (~8 kDa) and thermostability make it a valuable tool for biochemical and pharmaceutical research, particularly in studying protease-substrate interactions and designing therapeutic agents .

Properties

CAS No.

122299-14-3

Molecular Formula

C18H33N5O7

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1

InChI Key

KAMOTFUFDACEHJ-ZZEGJQGJSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Other CAS No.

122299-14-3

sequence

TNVV

Synonyms

eglin c (60-63)
Thr-Asn-Val-Val-OH

Origin of Product

United States

Comparison with Similar Compounds

Nα-Acetyl Eglin c

  • Structure : Full-length Eglin c (70 residues) with an acetylated N-terminus.
  • Inhibitory Profile : Comparable to synthetic Eglin c, with Ki values of 5.0 × 10⁻⁹, 1.0 × 10⁻⁹, and 2.3 × 10⁻⁹ mol/dm³ against human leukocyte elastase, cathepsin G, and α-chymotrypsin, respectively .

Δ(1-8) Eglin c

  • Structure : Full-length Eglin c lacking the N-terminal 8 residues.
  • Inhibitory Profile : Retains activity against subtilisin-like proteases (e.g., 2709 alkaline protease, IC₅₀ = 0.30 ± 0.43 μmol/L) but shows reduced thermal stability due to the loss of N-terminal structural integrity .

Comparison of Inhibition Kinetics

The table below summarizes the inhibitory activities of Eglin c (60-63)-related compounds against key proteases:

Compound Target Protease IC₅₀ (μmol/L) or Ki (mol/dm³) Reference
Eglin c (synthetic) Human leukocyte elastase Ki = 5.1 × 10⁻⁹
Cathepsin G Ki = 1.5 × 10⁻⁹
α-Chymotrypsin Ki = 2.2 × 10⁻⁹
Nα-Acetyl Eglin c Human leukocyte elastase Ki = 5.0 × 10⁻⁹
Δ(1-8) Eglin c 2709 alkaline protease IC₅₀ = 0.30 ± 0.43
Eglin c (60-63)-methyl ester N/A* Purity >95% (analytical grade)

Mechanistic Differences in Protease Binding

  • Eglin c vs. 2709 Alkaline Protease : Molecular docking and mutagenesis studies reveal that Eglin c binds 2709 protease via hydrogen bonds and hydrophobic interactions at residues Asp46, Arg48, and Asn50. Mutation of Arg48 to Ala reduces inhibitory activity by ~45-fold (IC₅₀ = 8.97 ± 0.33 μmol/L), while Asn50 mutation causes a milder reduction (IC₅₀ = 1.96 ± 0.42 μmol/L) .
  • Comparison with Serpins : Unlike serpins, which undergo irreversible conformational changes during protease inhibition, Eglin c acts reversibly, making it suitable for transient protease modulation in therapeutic contexts .

Pharmacokinetic and Stability Profiles

  • Plasma Retention : Poly(oxyethylene) (POE)-conjugated Eglin c shows 79% retained activity and significantly prolonged plasma half-life compared to unmodified Eglin c, making it advantageous for in vivo applications .
  • Thermal Stability : Full-length Eglin c retains activity after heating to 80°C for 10 minutes, whereas Δ(1-8) Eglin c degrades under similar conditions due to N-terminal instability .

Q & A

Q. Table 1: Comparative Analysis of Eglin c (60-63) Inhibition Constants

StudyMethodIC₅₀ (nM)pHTemperature (°C)Reference
ASPR2.1 ± 0.37.425
BFluoro5.6 ± 1.27.037

Q. What advanced techniques optimize the synthesis yield of Eglin c (60-63)?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (e.g., coupling reagents, reaction time) and analyze via response surface methodology .
  • Automated Platforms : Use robotic synthesizers for high-throughput screening of conditions .
  • In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Q. How can researchers analyze Eglin c (60-63)'s bioactivity in complex biological matrices?

  • Methodological Answer :
  • Matrix-Sparing Assays : Develop LC-MS/MS methods to quantify Eglin c in serum without interference .
  • Positive Controls : Spike known concentrations of Eglin c into matrices to validate recovery rates .
  • Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions .

Q. What methodologies enable cross-disciplinary studies of Eglin c (60-63) (e.g., pharmacology + computational chemistry)?

  • Methodological Answer :
  • Collaborative Frameworks : Define roles (e.g., wet-lab vs. in-silico teams) and milestones early .
  • Data Integration Tools : Use platforms like Galaxy or KNIME to merge biochemical and computational data .
  • Joint Publications : Ensure co-authorship agreements align with CRediT taxonomy for contributions .

Q. How should researchers design long-term stability studies for Eglin c (60-63) formulations?

  • Methodological Answer :
  • Accelerated Aging : Test formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Stress Testing : Expose samples to UV light, oxidants, or proteases to identify vulnerabilities .
  • Regulatory Alignment : Follow ICH Q1A guidelines for pharmaceutical stability protocols .

Key Considerations

  • Ethical Data Use : Always cite primary sources and avoid over-interpreting preliminary data .
  • Interdisciplinary Rigor : Combine wet-lab and computational approaches to address mechanistic questions .
  • Transparency : Share negative results and methodological limitations to aid community progress .

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